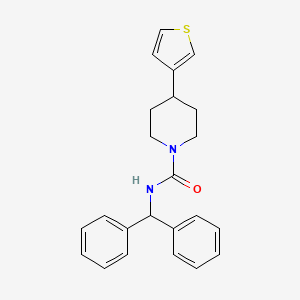

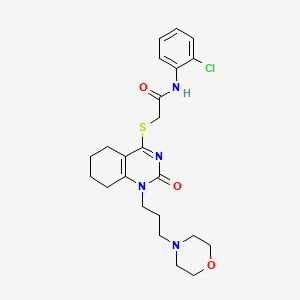

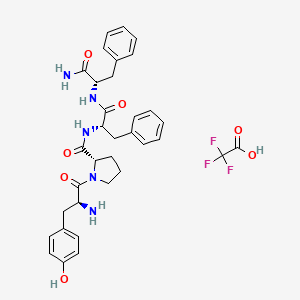

N-benzhydryl-4-(thiophen-3-yl)piperidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-benzhydryl-4-(thiophen-3-yl)piperidine-1-carboxamide" is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs, such as piperidine rings and benzamide derivatives, which are often explored for their pharmacological properties. For instance, the first paper discusses a delta opioid receptor agonist with a phenylpiperidine structure and benzamide moiety . The third paper describes a compound with a thiophene ring and benzamide group, which was analyzed using spectral analysis and X-ray diffraction . The fourth paper presents a series of piperidine sulfonamide derivatives with anticonvulsant properties . These papers provide insights into the synthesis, molecular structure, and potential applications of compounds related to "N-benzhydryl-4-(thiophen-3-yl)piperidine-1-carboxamide."

Synthesis Analysis

The synthesis of related compounds involves various strategies, including dehydration of benzhydryl alcohols and Suzuki coupling reactions . Another approach includes the introduction of a radioisotope through an aryllithium reaction with carbon dioxide to form a labelled compound . These methods highlight the versatility in synthesizing benzamide derivatives with piperidine structures, which could be applicable to the synthesis of "N-benzhydryl-4-(thiophen-3-yl)piperidine-1-carboxamide."

Molecular Structure Analysis

The molecular structure of related compounds has been established through spectral analysis and X-ray diffraction studies. For example, a compound with a thiophene ring and benzamide group was found to crystallize in the monoclinic space group, with its structure stabilized by various hydrogen bonds and π-π interactions . These findings suggest that "N-benzhydryl-4-(thiophen-3-yl)piperidine-1-carboxamide" may also exhibit a complex molecular structure with potential for intermolecular interactions.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of "N-benzhydryl-4-(thiophen-3-yl)piperidine-1-carboxamide." However, the synthesis and pharmacological evaluation of related compounds suggest that these types of molecules can undergo reactions that enhance their selectivity and potency for certain biological receptors . The stability of these compounds in biological environments, such as liver microsomes, is also a critical aspect of their chemical reactivity .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "N-benzhydryl-4-(thiophen-3-yl)piperidine-1-carboxamide" are not directly discussed, the properties of similar compounds can be inferred. The anticonvulsant activity of piperidine sulfonamide derivatives indicates that these compounds can cross the blood-brain barrier and interact with neurological targets . The high selectivity and potency of the delta opioid receptor agonists suggest that slight modifications in the molecular structure can significantly influence the binding affinity and activity of these compounds .

Mecanismo De Acción

Target of Action

Thiophene and its substituted derivatives, which are part of the compound’s structure, have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

It is known that the compound interacts with its targets, leading to changes that result in its therapeutic effects .

Biochemical Pathways

Given the wide range of therapeutic properties of thiophene and its substituted derivatives, it can be inferred that the compound likely affects multiple biochemical pathways .

Result of Action

Given the wide range of therapeutic properties of thiophene and its substituted derivatives, it can be inferred that the compound likely has multiple effects at the molecular and cellular levels .

Propiedades

IUPAC Name |

N-benzhydryl-4-thiophen-3-ylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2OS/c26-23(25-14-11-18(12-15-25)21-13-16-27-17-21)24-22(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-10,13,16-18,22H,11-12,14-15H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWIFKJYEVPNURS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CSC=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzhydryl-4-(thiophen-3-yl)piperidine-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(4-Bromo-phenyl)-thiazol-2-yl]-cyclohexylidene-acetonitrile](/img/structure/B3019210.png)

![(Z)-4-(N,N-diethylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3019212.png)

![1-{[1-(4-tert-butylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine](/img/structure/B3019215.png)

![N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3019217.png)

![2-(4-fluorophenoxy)-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B3019221.png)